molecular formula C23H19N3O3 B2480359 N-(2H-1,3-benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide CAS No. 955302-34-8

N-(2H-1,3-benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide

Cat. No.: B2480359
CAS No.: 955302-34-8
M. Wt: 385.423
InChI Key: GBCJYCDLWLPGGT-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide is a complex organic compound that features a benzodioxole ring and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of the Benzodiazole Ring: This involves the condensation of o-phenylenediamine with benzaldehyde derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxole and benzodiazole intermediates through an acetamide linkage, often using reagents like acetic anhydride and catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetamide
  • N-(2H-1,3-benzodioxol-5-yl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzodioxole and benzodiazole rings can confer unique electronic properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-benzylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c27-23(24-17-10-11-20-21(13-17)29-15-28-20)14-26-19-9-5-4-8-18(19)25-22(26)12-16-6-2-1-3-7-16/h1-11,13H,12,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCJYCDLWLPGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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